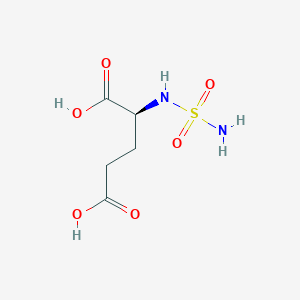
N-Sulfamoyl-L-Glutamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Sulfamoyl-L-Glutamic Acid: is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of L-glutamic acid, where a sulfamoyl group is attached to the amino acid. This modification imparts distinct characteristics to the molecule, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfamoyl-L-Glutamic Acid typically involves the reaction of L-glutamic acid with sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-glutamic acid and sulfamoyl chloride.
Reaction Conditions: The reaction is usually performed in an aqueous or organic solvent, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Sulfamoyl-L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Sulfamoyl-L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Sulfamoyl-L-Glutamic Acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic purposes. The compound can also interact with various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-Sulfamoyl-L-Leucine
- N-Sulfamoyl-L-Arginine
- N-Sulfamoyl-L-Phenylalanine
Comparison: N-Sulfamoyl-L-Glutamic Acid is unique due to its specific structure and the presence of the glutamic acid backbone. This structure allows it to interact differently with molecular targets compared to other sulfamoyl derivatives. For example, this compound may exhibit different binding affinities and inhibitory effects on enzymes compared to N-Sulfamoyl-L-Leucine or N-Sulfamoyl-L-Arginine .
Eigenschaften
Molekularformel |
C5H10N2O6S |
|---|---|
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
(2S)-2-(sulfamoylamino)pentanedioic acid |
InChI |
InChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1 |
InChI-Schlüssel |
ZYYFXKZXQCQRTJ-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NS(=O)(=O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




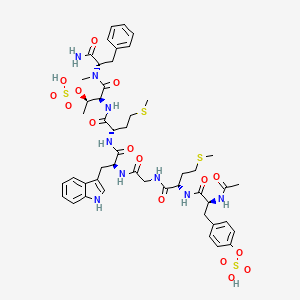


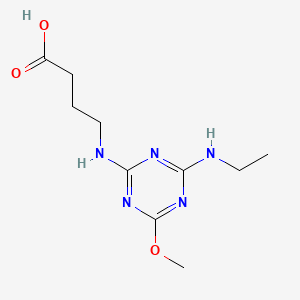




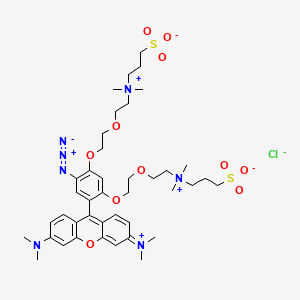
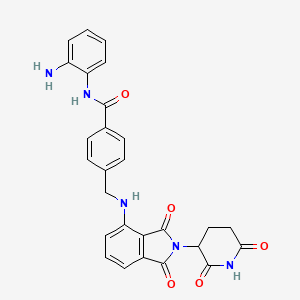
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
